molecular formula C9H13N3O2S B13571110 5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide

5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide

Cat. No.: B13571110
M. Wt: 227.29 g/mol
InChI Key: QRWDVBXRAWCPDP-UHFFFAOYSA-N
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Description

5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H13N3O2S and a molecular weight of 227.28 g/mol This compound features a pyridine ring substituted with a sulfonamide group at the 2-position and a cyclopropylamino methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Cyclopropylamino Methyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the cyclopropylamino methyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the sulfonamide group at the 2-position and the cyclopropylamino methyl group at the 5-position gives 5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

5-[(cyclopropylamino)methyl]pyridine-2-sulfonamide

InChI

InChI=1S/C9H13N3O2S/c10-15(13,14)9-4-1-7(6-12-9)5-11-8-2-3-8/h1,4,6,8,11H,2-3,5H2,(H2,10,13,14)

InChI Key

QRWDVBXRAWCPDP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CN=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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